molecular formula C15H11N3O2 B2715045 N-benzyl-3-nitroquinolin-4-amine CAS No. 99009-93-5

N-benzyl-3-nitroquinolin-4-amine

Cat. No.: B2715045
CAS No.: 99009-93-5
M. Wt: 265.27 g/mol
InChI Key: LMSFLDIVWGQKLO-UHFFFAOYSA-N
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Description

N-benzyl-3-nitroquinolin-4-amine: is an organic compound with the molecular formula C16H13N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

Chemistry: N-benzyl-3-nitroquinolin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents. The nitro group is known to enhance the biological activity of quinoline derivatives.

Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Quinoline: The synthesis of N-benzyl-3-nitroquinolin-4-amine typically begins with the nitration of quinoline to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Benzylation: The next step involves the benzylation of the 4-amino group. This can be done using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-benzyl-3-nitroquinolin-4-amine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: Oxidation reactions can further modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-benzyl-3-aminoquinolin-4-amine.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

Mechanism of Action

The biological activity of N-benzyl-3-nitroquinolin-4-amine is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake.

Comparison with Similar Compounds

    3-nitroquinoline: Lacks the benzyl group, making it less lipophilic.

    N-benzylquinolin-4-amine: Lacks the nitro group, reducing its potential for bioreduction.

    4-aminoquinoline: Lacks both the nitro and benzyl groups, significantly altering its chemical and biological properties.

Uniqueness: N-benzyl-3-nitroquinolin-4-amine is unique due to the presence of both the nitro and benzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-benzyl-3-nitroquinolin-4-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-nitroquinoline", "benzylamine", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-nitroquinoline with a mixture of concentrated nitric and sulfuric acids to yield 3-nitro-4-nitroquinoline.", "Step 2: Reduction of 3-nitro-4-nitroquinoline with sodium sulfite in the presence of sodium bicarbonate to obtain 3-amino-4-nitroquinoline.", "Step 3: Diazotization of 3-amino-4-nitroquinoline with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 4: Reaction of the diazonium salt intermediate with benzylamine in the presence of sodium acetate to produce N-benzyl-3-nitroquinoline-4-diazonium salt.", "Step 5: Reduction of N-benzyl-3-nitroquinoline-4-diazonium salt with sodium sulfite in the presence of sodium bicarbonate to yield N-benzyl-3-nitroquinoline-4-amine.", "Step 6: Purification of the final product by recrystallization from ethanol and drying under vacuum." ] }

CAS No.

99009-93-5

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

3-nitro-N-phenylquinolin-4-amine

InChI

InChI=1S/C15H11N3O2/c19-18(20)14-10-16-13-9-5-4-8-12(13)15(14)17-11-6-2-1-3-7-11/h1-10H,(H,16,17)

InChI Key

LMSFLDIVWGQKLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the method of Example 1, benzylamine and 4-chloro-3-nitroquinoline were reacted to provide 4-benzylamino-3-nitroquinoline. The structural assignment for the crude product (m.p. 178°-196° C.) was supported by infrared spectral analysis.
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